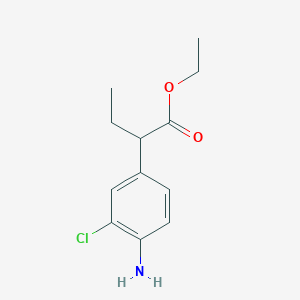

Ethyl 2-(4-amino-3-chlorophenyl)butanoate

Description

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

ethyl 2-(4-amino-3-chlorophenyl)butanoate |

InChI |

InChI=1S/C12H16ClNO2/c1-3-9(12(15)16-4-2)8-5-6-11(14)10(13)7-8/h5-7,9H,3-4,14H2,1-2H3 |

InChI Key |

RNXCMVDEMPCLKH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)N)Cl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 4-Amino-3-chlorophenyl precursors: Typically derived from chlorinated anilines or nitro-chlorobenzene derivatives, which are subsequently reduced or aminated.

- Butanoate moiety: Introduced via ethyl butanoate or ethyl 2-bromobutanoate intermediates.

- Esterification reagents: Ethanol or ethyl esters are used to form the ester functional group.

Synthetic Routes

Route A: Esterification and Aromatic Substitution

- Synthesis of ethyl 2-(4-nitro-3-chlorophenyl)butanoate:

- Starting from 4-nitro-3-chlorobenzaldehyde, a condensation with ethyl acetoacetate or ethyl butanoate derivatives is performed under basic conditions (e.g., sodium ethoxide) to form the nitro-substituted ester intermediate.

- Reduction of Nitro Group to Amino Group:

- The nitro group is reduced to an amino group using catalytic hydrogenation (e.g., hydrazine hydrate with nickel catalyst in ethanol) or chemical reducing agents such as sodium dithionite or iron/HCl systems.

- Purification:

- The product is purified by recrystallization or chromatography to yield Ethyl 2-(4-amino-3-chlorophenyl)butanoate with high purity.

Route B: Direct Amination of Chlorinated Phenyl Butanoate

- Preparation of ethyl 2-(4-chloro-3-nitrophenyl)butanoate:

- Similar to Route A, but with chlorination preceding or following ester formation.

- Amination via Nucleophilic Aromatic Substitution:

- The amino group is introduced by nucleophilic substitution of the nitro group or via reduction of the nitro group after ester formation.

- Optimization of Reaction Conditions:

- Temperature control (typically 25–80 °C), solvent choice (ethanol, DMF, or dioxane), and catalyst presence (Pd/C for hydrogenation) are critical for yield and selectivity.

Biocatalytic Reduction (Emerging Method)

- Recent advances include enzymatic reduction of keto or nitro intermediates using biocatalysts such as keto reductase and glucose dehydrogenase with NADPH cofactor recycling, providing mild reaction conditions and high stereoselectivity.

- Example: Reduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutanoate as an intermediate step, which can be further transformed chemically to the target compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation (aldehyde + ester) | Sodium ethoxide or base catalyst | 25–60 | Ethanol or DMF | 70–85 | Control pH to avoid side reactions |

| Nitro group reduction | Hydrazine hydrate + Ni catalyst or H2/Pd-C | 40–80 | Ethanol | 90–97 | Hydrogenation preferred for selectivity |

| Amination (if separate step) | Ammonia or amine source | 50–80 | DMF or dioxane | 80–90 | Requires inert atmosphere |

| Biocatalytic reduction | Keto reductase, glucose dehydrogenase, NADPH | 28–33 | Aqueous buffer | 85–90 | Mild, environmentally friendly |

Research Findings and Analytical Data

- Yield and Purity: Optimized hydrogenation of nitro intermediates yields amino esters with >95% purity and yields up to 97%.

- Stereochemistry: The butanoate side chain can exhibit chirality; enzymatic methods offer stereoselective synthesis.

- Reaction Time: Typical reaction times range from 1 hour (hydrogenation) to 6–10 hours (biocatalytic steps).

- Solvent Effects: Polar aprotic solvents like DMF improve nucleophilic substitution efficiency; ethanol is preferred for hydrogenation due to solubility and safety.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Chemical Reduction | Nitro ester reduction by hydrogenation | High yield, well-established | Requires metal catalysts, H2 gas | 90–97 |

| Nucleophilic Substitution | Amination of chloronitro intermediates | Direct amination possible | Harsh conditions, side reactions | 80–90 |

| Biocatalytic Reduction | Enzymatic reduction of keto intermediates | Mild conditions, stereoselective | Requires enzyme availability | 85–90 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3-chlorophenyl)butanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-amino-3-chlorophenyl)butanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-3-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group may undergo hydrolysis to release the active acid form. The chlorine atom can influence the compound’s lipophilicity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on esters with analogous substituents or functional groups, leveraging data from available evidence.

Volatility and Retention Behavior

Ethyl esters with varying substituents exhibit distinct volatility profiles, as observed in gas chromatography (GC) analyses (Table 1, ):

| Compound Name | Volatility Trend (Retention Order) | Key Substituents |

|---|---|---|

| Ethyl 2-(4-amino-3-chlorophenyl)butanoate* | Likely low volatility | Aromatic amine, Cl, butanoate |

| Ethyl crotonate (peak 3) | High volatility (early elution) | α,β-unsaturated ester |

| Ethyl isovalerate (peak 5) | Moderate volatility | Branched alkyl chain |

| Ethyl octanoate (peak 21) | Low volatility (late elution) | Long alkyl chain |

*Inference based on structural analogs: The presence of a bulky aromatic substituent (4-amino-3-chlorophenyl) in this compound likely reduces volatility compared to simpler esters like ethyl crotonate or ethyl isovalerate. This aligns with trends observed for ethyl octanoate, which retains longer in GC due to its long alkyl chain .

Reactivity and Stability

- Ethyl 4-chloro-3-hydroxybutanoate (): This compound contains a chlorine atom and a hydroxyl group, making it more polar and reactive than this compound. In contrast, the amino group in this compound introduces basicity and nucleophilic reactivity .

- Ethyl tiglate (peak 6) (): An α,β-unsaturated ester with conjugated double bonds, this compound is prone to Michael addition reactions. This compound, lacking such conjugation, would exhibit different reactivity, favoring aromatic substitution or amine-mediated transformations.

Research Findings and Limitations

- Key Trend : Bulky or polar substituents (e.g., aromatic amines, chlorine) reduce volatility and increase chemical stability but may elevate toxicity risks.

- Data Gaps: Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structural analogs, necessitating further studies on its synthesis, stability, and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.